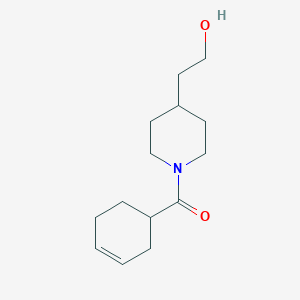
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Descripción general
Descripción
“(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the CAS Number: 2003934-49-2. It has a molecular weight of 214.28 . The IUPAC name for this compound is (4-fluoropiperidin-1-yl)(piperidin-4-yl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone , a compound with a complex structure involving piperidine rings, has been a subject of various synthesis and chemical property studies. The compound has been synthesized using starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, employing processes like amidation, Friedel-crafts acylation, and hydration. These methods ensure reasonable overall yields and the structural integrity of the compound as confirmed by 1H NMR spectroscopy (Zheng, 2010). Additionally, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles involving similar compounds have been extensively studied, confirming their structures using various spectroscopic methods and X-ray diffraction studies (Benaka Prasad et al., 2018).
Radioactive Labeling and Visualization
Research has also been directed towards the synthesis, radioactive labeling, and in vivo evaluation of compounds structurally similar to (4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone. For instance, [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone has been synthesized and evaluated for visualization of the 5-HT2A receptor with SPECT. This compound, after undergoing processes like electrophilic iododestannylation for radioactive labeling, showed significant uptake in mice brain, suggesting its potential in neuroimaging (Blanckaert et al., 2005).
Antimicrobial and Antileukemic Activity
Several studies have been dedicated to exploring the antimicrobial and antileukemic properties of compounds related to (4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and evaluated for in vitro antibacterial and antifungal activities, with certain derivatives exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). Furthermore, to explore the anticancer effects associated with the piperidine framework, (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives have been synthesized, with certain compounds showing antiproliferative activity against human leukemia cells, suggesting their potential in leukemia treatment (Vinaya et al., 2011).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future research directions could involve exploring the potential therapeutic applications of “(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone”.
Propiedades
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYIGBFCEHSLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



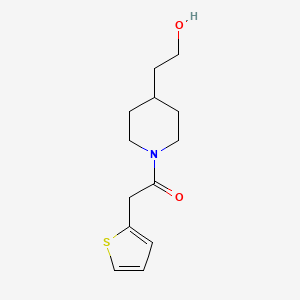
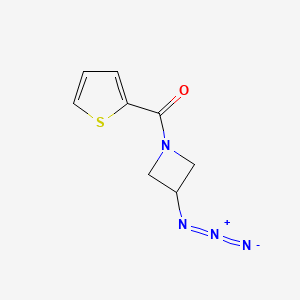
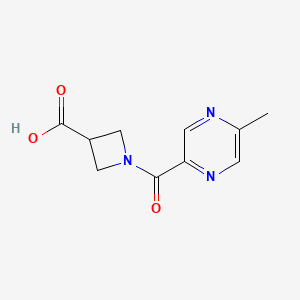
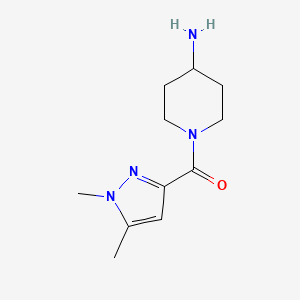


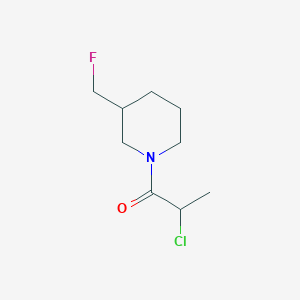
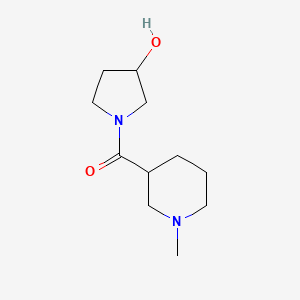

![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
